4-(3,6-Dimethylhept-5-en-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a chemical compound belonging to the class of pyridines, which are six-membered nitrogen-containing heterocycles. Pyridines are known for their aromaticity and are found in many active pharmaceuticals, natural products, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.
Scientific Research Applications
4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including anti-cancer and antimicrobial properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine (DMAP): Known for its catalytic properties in acylation reactions.
3,4-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and potential applications not shared by other pyridine derivatives. Its structural features make it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
22241-62-9 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(3,6-dimethylhept-5-en-3-yl)pyridine |
InChI |
InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3 |
InChI Key |
RFIVXDQKLHDXSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C(C)C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.